4-苄氧基环己烷甲醛

描述

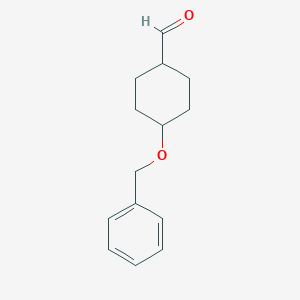

4-Benzyloxy-cyclohexanecarbaldehyde is an organic compound with the molecular formula C14H18O2 It is characterized by a cyclohexane ring substituted with a benzyloxy group and an aldehyde functional group

科学研究应用

4-Benzyloxy-cyclohexanecarbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

Target of Action

It’s known that this compound is often used in organic synthesis, particularly in suzuki–miyaura cross-coupling reactions .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, 4-Benzyloxy-cyclohexanecarbaldehyde likely interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Its role in suzuki–miyaura cross-coupling reactions suggests it may influence pathways involving carbon–carbon bond formation .

Result of Action

The molecular and cellular effects of 4-Benzyloxy-cyclohexanecarbaldehyde’s action are largely dependent on the context of its use. In Suzuki–Miyaura cross-coupling reactions, it contributes to the formation of new carbon–carbon bonds .

Action Environment

The efficacy and stability of 4-Benzyloxy-cyclohexanecarbaldehyde can be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura cross-coupling reactions depends on the presence of a suitable catalyst (e.g., palladium) and appropriate reaction conditions .

生化分析

Biochemical Properties

4-Benzyloxy-cyclohexanecarbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as oxidoreductases and transferases. These interactions often involve the aldehyde group of 4-Benzyloxy-cyclohexanecarbaldehyde, which can undergo oxidation-reduction reactions. Additionally, the benzyloxy group may participate in hydrophobic interactions with protein active sites, influencing the enzyme’s activity and stability .

Cellular Effects

The effects of 4-Benzyloxy-cyclohexanecarbaldehyde on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, 4-Benzyloxy-cyclohexanecarbaldehyde can impact gene expression and cellular metabolism. For instance, it may upregulate antioxidant response elements, leading to increased expression of detoxifying enzymes . Furthermore, its interaction with cellular membranes can alter membrane fluidity and permeability, affecting nutrient and ion transport .

Molecular Mechanism

At the molecular level, 4-Benzyloxy-cyclohexanecarbaldehyde exerts its effects through several mechanisms. One key mechanism involves the binding of its aldehyde group to nucleophilic sites on proteins, forming Schiff bases. This can lead to enzyme inhibition or activation, depending on the specific protein involved. Additionally, the benzyloxy group can facilitate hydrophobic interactions with lipid bilayers, influencing membrane-associated processes . These molecular interactions can result in changes in gene expression, particularly genes involved in oxidative stress responses and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Benzyloxy-cyclohexanecarbaldehyde can change over time. The compound’s stability is a critical factor, as it can undergo degradation under certain conditions. Studies have shown that 4-Benzyloxy-cyclohexanecarbaldehyde remains stable at room temperature for extended periods but may degrade when exposed to high temperatures or acidic conditions . Long-term exposure to this compound in in vitro studies has revealed potential cumulative effects on cellular function, including alterations in cell proliferation and apoptosis rates .

Dosage Effects in Animal Models

The effects of 4-Benzyloxy-cyclohexanecarbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can modulate metabolic pathways beneficially. At higher doses, it can induce toxic effects, including oxidative stress and liver damage . Threshold effects have been observed, where a specific dosage range triggers significant biochemical and physiological changes. These findings highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

4-Benzyloxy-cyclohexanecarbaldehyde is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, which facilitate its conversion into more hydrophilic metabolites for excretion. The compound’s interaction with these enzymes can influence metabolic flux and alter the levels of various metabolites . Additionally, 4-Benzyloxy-cyclohexanecarbaldehyde may affect the balance of redox reactions within cells, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 4-Benzyloxy-cyclohexanecarbaldehyde is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s lipophilic nature allows it to accumulate in lipid-rich regions, such as cell membranes and adipose tissues . This distribution pattern can influence its biological activity and potential therapeutic applications .

Subcellular Localization

The subcellular localization of 4-Benzyloxy-cyclohexanecarbaldehyde is crucial for its activity and function. It has been observed to localize in the endoplasmic reticulum and mitochondria, where it can interact with specific enzymes and proteins involved in metabolic processes . Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific cellular compartments . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic targets .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyloxy-cyclohexanecarbaldehyde typically involves the following steps:

Formation of the Benzyloxy Group: The benzyloxy group can be introduced to the cyclohexane ring through a nucleophilic substitution reaction. This involves the reaction of cyclohexanol with benzyl chloride in the presence of a base such as sodium hydroxide.

Oxidation to Aldehyde: The resulting benzyloxy-cyclohexane is then oxidized to form the aldehyde group. This can be achieved using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

Industrial production of 4-Benzyloxy-cyclohexanecarbaldehyde may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may vary to optimize yield and cost-effectiveness.

化学反应分析

Types of Reactions

4-Benzyloxy-cyclohexanecarbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.

Reduction: NaBH4, LiAlH4.

Substitution: Benzyl chloride, sodium hydroxide.

Major Products

Oxidation: 4-Benzyloxy-cyclohexanecarboxylic acid.

Reduction: 4-Benzyloxy-cyclohexanemethanol.

Substitution: Various substituted cyclohexane derivatives.

相似化合物的比较

Similar Compounds

Cyclohexanecarbaldehyde: Lacks the benzyloxy group, making it less versatile in certain chemical reactions.

4-Methoxy-cyclohexanecarbaldehyde: Contains a methoxy group instead of a benzyloxy group, which can influence its reactivity and applications.

4-Hydroxy-cyclohexanecarbaldehyde: Contains a hydroxy group, which can lead to different chemical properties and uses.

Uniqueness

4-Benzyloxy-cyclohexanecarbaldehyde is unique due to the presence of both the benzyloxy and aldehyde groups. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research.

生物活性

4-Benzyloxy-cyclohexanecarbaldehyde (C14H18O2) is an organic compound notable for its potential applications in organic synthesis and biological research. Its structure includes a cyclohexane ring substituted with a benzyloxy group and an aldehyde functional group, which plays a crucial role in its biochemical interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications for therapeutic applications.

4-Benzyloxy-cyclohexanecarbaldehyde is primarily involved in biochemical reactions that influence enzyme activity. Its aldehyde group can form Schiff bases with nucleophilic sites on proteins, potentially leading to enzyme inhibition or activation depending on the target protein involved.

Key Mechanisms:

- Enzyme Interactions: The compound interacts with oxidoreductases and transferases, modulating their activity through oxidation-reduction reactions.

- Hydrophobic Interactions: The benzyloxy group enhances hydrophobic interactions with protein active sites, influencing enzyme stability and function.

- Reactive Oxygen Species (ROS) Modulation: It has been shown to affect ROS levels, impacting gene expression and cellular metabolism.

Cellular Effects

The compound's influence extends to various cell types and processes:

- Cell Signaling: By modulating ROS levels, it can upregulate antioxidant response elements, increasing the expression of detoxifying enzymes.

- Metabolic Pathways: It is metabolized by cytochrome P450 oxidases, affecting metabolic flux and metabolite levels.

- Toxicity Profile: Dosage studies in animal models indicate that low doses may be beneficial, while higher doses can lead to oxidative stress and liver damage.

Research Findings

Several studies have investigated the biological activity of 4-Benzyloxy-cyclohexanecarbaldehyde:

Case Study 1: Enzyme Interaction

In a study examining the interaction of this compound with various enzymes, it was found to significantly alter the activity of specific oxidoreductases. The binding affinity was measured using kinetic assays, revealing a dose-dependent relationship between the compound concentration and enzyme inhibition.

Case Study 2: Cellular Metabolism

Research conducted on cell lines demonstrated that treatment with 4-Benzyloxy-cyclohexanecarbaldehyde resulted in increased expression of genes involved in antioxidant defense. This was assessed through quantitative PCR analysis, which showed upregulation of key detoxifying enzymes under oxidative stress conditions .

Data Table: Summary of Biological Activities

Applications in Scientific Research

4-Benzyloxy-cyclohexanecarbaldehyde has potential applications across various fields:

- Medicinal Chemistry: Investigated for its therapeutic properties, particularly in drug development targeting metabolic disorders.

- Chemical Biology: Used as a probe to study biochemical pathways and mechanisms related to enzyme interactions.

- Organic Synthesis: Serves as an intermediate in synthesizing more complex organic molecules through reactions like Suzuki-Miyaura cross-coupling.

属性

IUPAC Name |

4-phenylmethoxycyclohexane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-5,10,12,14H,6-9,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRULNFQXSNRBTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。